Ethyl 2-methylpyrimidine-5-carboxylate

Catalog No.
S689121
CAS No.
2134-38-5
M.F
C8H10N2O2
M. Wt
166.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methylpyrimidine-5-carboxylate

CAS Number

2134-38-5

Product Name

Ethyl 2-methylpyrimidine-5-carboxylate

IUPAC Name

ethyl 2-methylpyrimidine-5-carboxylate

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-6(2)10-5-7/h4-5H,3H2,1-2H3

InChI Key

OTCUHRIIVIPBID-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C(N=C1)C

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C

Synthesis and Characterization:

Ethyl 2-methylpyrimidine-5-carboxylate is an organic compound synthesized through various methods, including the condensation of ethyl acetoacetate with formamide and subsequent cyclization. [] Its structure has been confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). []

Potential Applications:

While the specific research applications of Ethyl 2-methylpyrimidine-5-carboxylate are limited, its chemical structure suggests potential in various scientific research fields:

  • Medicinal Chemistry: The pyrimidine ring is a common scaffold found in numerous biologically active molecules, including pharmaceuticals. Ethyl 2-methylpyrimidine-5-carboxylate could serve as a starting material for the synthesis of novel drug candidates with diverse pharmacological activities. [, ]
  • Material Science: Pyrimidine derivatives have been explored for their potential applications in developing functional materials like organic semiconductors and photoluminescent materials. The presence of the ethyl ester group in Ethyl 2-methylpyrimidine-5-carboxylate might offer opportunities for further functionalization and tailoring its properties for specific material science applications.

Ethyl 2-methylpyrimidine-5-carboxylate is a heterocyclic compound characterized by a pyrimidine ring substituted with an ethyl ester at the 5-position and a methyl group at the 2-position. Its chemical formula is C${9}$H${10}$N${2}$O${2}$, and it is classified under the category of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities and applications in pharmaceuticals.

Ethyl 2-methylpyrimidine-5-carboxylate can undergo various chemical transformations, including:

  • Hydrolysis: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.
  • Alkylation: The nitrogen atoms in the pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with amines or other nucleophiles to form amides or other derivatives through condensation reactions.

These reactions are crucial for synthesizing more complex molecules and exploring its potential as a pharmaceutical intermediate .

Compounds containing the pyrimidine structure, including ethyl 2-methylpyrimidine-5-carboxylate, exhibit various biological activities. Research indicates that similar compounds can act as:

  • Antimicrobial Agents: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Agents: Certain pyrimidine derivatives have been studied for their potential in cancer therapy due to their ability to inhibit specific pathways involved in tumor growth.
  • Enzyme Inhibitors: They may serve as inhibitors for enzymes such as dihydropyrimidine dehydrogenase, which is involved in drug metabolism.

The specific biological activity of ethyl 2-methylpyrimidine-5-carboxylate requires further investigation to elucidate its therapeutic potential .

Several synthetic routes have been developed for the preparation of ethyl 2-methylpyrimidine-5-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine ring structure. For example, reacting an appropriate amine with a carbonyl compound under acidic conditions can facilitate this.
  • Esterification: The carboxylic acid derivative can be converted into its ethyl ester using standard esterification techniques involving alcohols and acid catalysts.
  • Multicomponent Reactions: Recent methodologies involve combining multiple reactants in a single reaction vessel to synthesize pyrimidine derivatives efficiently.

These methods highlight the versatility of synthetic strategies available for producing this compound .

Ethyl 2-methylpyrimidine-5-carboxylate finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemicals: Some derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: Its derivatives may be used in developing new materials with unique properties.

The compound's broad applicability underscores its significance in both research and industrial contexts .

Studies investigating the interactions of ethyl 2-methylpyrimidine-5-carboxylate with biological targets are essential for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Pharmacokinetics: Understanding how the compound behaves within biological systems, including absorption, distribution, metabolism, and excretion.
  • Toxicology Profiles: Assessing any potential adverse effects associated with its use.

These studies are crucial for determining the safety and efficacy of compounds before clinical applications .

Ethyl 2-methylpyrimidine-5-carboxylate shares structural similarities with several other compounds within the pyrimidine family. A comparison highlights its unique features:

Compound NameStructureUnique Features
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylateHydroxyl group at position 4Increased solubility and potential for hydrogen bonding
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylateChlorine substitution at position 2Enhanced reactivity due to electronegative chlorine
Ethyl 2-(m-tolyl)pyrimidine-5-carboxylateMethyl group on an aromatic ringGreater lipophilicity and potential for enhanced biological activity

While all these compounds belong to the same class, ethyl 2-methylpyrimidine-5-carboxylate's specific arrangement of substituents contributes to its distinct chemical behavior and biological properties .

XLogP3

0.9

Wikipedia

Ethyl 2-methyl-5-pyrimidinecarboxylate

Dates

Last modified: 08-15-2023

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